molecular formula C33H64NO8P B12965569 1-tetradecanoyl-2-(9Z-tetradecenoyl)-glycero-3-phosphoethanolamine

1-tetradecanoyl-2-(9Z-tetradecenoyl)-glycero-3-phosphoethanolamine

Cat. No.: B12965569
M. Wt: 633.8 g/mol
InChI Key: KKYHRRVXUVMRJB-QPLOXXCYSA-N
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Description

(Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate is a complex organic compound with a unique structure that includes both phosphoric and fatty acid ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate typically involves multiple steps. The process begins with the preparation of the phosphoric ester intermediate, followed by the esterification of the fatty acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality material suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

(Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, creating a variety of modified compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study membrane dynamics and interactions due to its amphiphilic nature. It may also serve as a model compound for investigating the behavior of phospholipids in biological systems.

Medicine

In medicine, (Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate has potential applications in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for developing targeted delivery mechanisms for therapeutic agents.

Industry

In industrial applications, this compound can be used in the formulation of specialized coatings and surfactants. Its unique properties make it suitable for creating materials with specific surface characteristics and functionalities.

Mechanism of Action

The mechanism of action of (Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylcholine: A common phospholipid found in biological membranes, similar in structure but with different fatty acid chains.

    Phosphatidylethanolamine: Another phospholipid with a similar head group but different fatty acid composition.

    Lysophosphatidic Acid: A simpler phospholipid with a single fatty acid chain, used in signaling pathways.

Uniqueness

(Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate is unique due to its specific combination of fatty acid chains and the presence of a double bond in the tetradec-9-enoate moiety. This structural uniqueness imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C33H64NO8P

Molecular Weight

633.8 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] tetradecanoate

InChI

InChI=1S/C33H64NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h10,12,31H,3-9,11,13-30,34H2,1-2H3,(H,37,38)/b12-10-/t31-/m1/s1

InChI Key

KKYHRRVXUVMRJB-QPLOXXCYSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCC

physical_description

Solid

Origin of Product

United States

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